SC-Val-Cit-PAB is classified as a peptide-based linker. It is derived from natural amino acids, specifically valine and citrulline, and incorporates a para-aminobenzyl moiety. This compound is primarily used in the synthesis of ADCs, which are designed to enhance the therapeutic index of anticancer drugs by improving their selectivity and reducing systemic toxicity .
The synthesis of SC-Val-Cit-PAB typically involves several key steps:
SC-Val-Cit-PAB has a complex molecular structure characterized by:
The structural integrity of SC-Val-Cit-PAB is crucial for its function as a linker in ADCs, as it must withstand physiological conditions until it reaches the target site .
SC-Val-Cit-PAB undergoes specific chemical reactions that are essential for its function:
These reactions are critical for ensuring that the cytotoxic agent is released only in the tumor environment, enhancing therapeutic efficacy while reducing systemic toxicity .
The mechanism of action for SC-Val-Cit-PAB involves several steps:
This targeted approach minimizes damage to healthy cells while maximizing the therapeutic impact on cancerous tissues .
SC-Val-Cit-PAB exhibits several notable physical and chemical properties:
These properties are essential for ensuring that SC-Val-Cit-PAB functions effectively within biological systems while maintaining stability during storage and handling .
SC-Val-Cit-PAB has significant applications in various scientific fields:
The development of protease-sensitive linkers represents a cornerstone in ADC technology, designed to balance circulatory stability with tumor-specific payload release. Early acid-labile hydrazone linkers (e.g., in gemtuzumab ozogamicin) suffered from premature cleavage in plasma due to pH instability [2]. This limitation spurred the adoption of peptide-based linkers, leveraging tumor-associated proteases for selective activation. The Val-Cit-PAB motif emerged as a gold standard after systematic screening of dipeptide sequences, with its incorporation in brentuximab vedotin (Adcetris®) validating its clinical utility [2] [6]. The linker’s core consists of:
Synthetic advancements addressed initial epimerization issues during Cit-PAB coupling. By reversing the peptide synthesis sequence (coupling Cit to PAB before adding Val), researchers achieved >50% overall yield while preserving stereochemical integrity [6].
Table 1: Evolution of Key Cleavable Linkers in ADCs
| Linker Type | Example Payload | Cleavage Trigger | Clinical ADC |
|---|---|---|---|
| Hydrazone | Calicheamicin | Acidic pH (pH 4.5–5.0) | Mylotarg® |
| Disulfide | DM4 | Glutathione reduction | ELAHERE™ |
| Peptide (Val-Cit) | MMAE | Cathepsin B proteolysis | Adcetris® |
| Peptide (GGFG) | Deruxtecan | Cathepsin B proteolysis | Enhertu® |
The PAB spacer serves as a critical relay between dipeptide cleavage and payload liberation. Upon cathepsin B-mediated hydrolysis of the Cit-PAB bond, PAB undergoes rapid 1,6-elimination, releasing the payload (e.g., MMAE) and formaldehyde [8]. This mechanism decouples protease specificity from payload chemistry, enabling versatile warhead deployment. Key attributes include:
Molecular dynamics simulations reveal the structural basis for cathepsin B’s preference for Val-Cit-PAB. Key insights:
Table 2: PAB Spacer Modifications and Functional Impacts
| Modification | Chemical Rationale | Functional Outcome |
|---|---|---|
| Native PAB | Standard 1,6-elimination pathway | Efficient with amine-linked payloads |
| PAB Ether (PABE) | For phenolic payloads (e.g., CBI/CPI toxins) | Rate depends on phenol electronics; electron-withdrawing groups accelerate release |
| PEGylated PAB | PEG chains attached via lysine branch | Reduces ADC hydrophobicity; maintains immolation kinetics |
| Carbamate-linked PAB | Connects to alcohol-containing payloads | Slower immolation than amide linkages |
Val-Cit-PAB’s dominance stems from superior enzymatic selectivity and pharmacokinetic performance relative to alternatives:
Table 3: Dipeptide Linker Performance Metrics
| Dipeptide | Cathepsin B Cleavage Rate (kcat/KM, M−1s−1) | Human Plasma Stability (t₁/₂, days) | Drug Release Efficiency in Tumors (%) |
|---|---|---|---|
| Val-Cit | 4,200 ± 310 | >7 | 95–98 |
| Val-Ala | 3,900 ± 290 | >7 | 92–95 |
| Val-Lys | 1,400 ± 150 | ~2 | 70–75 |
| Phe-Lys | 280 ± 30 | <1 | 40–50 |
The structural evolution of Val-Cit-PAB exemplifies rational linker design—optimizing protease specificity, payload release kinetics, and molecular stability—to enable targeted cancer therapies with expanded therapeutic indices [2] [6] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5